molecular formula C20H20N2O4S B2644891 Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 923484-99-5

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2644891
CAS No.: 923484-99-5
M. Wt: 384.45
InChI Key: XNGJOFVVKWLUOV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 2-acetamido substituent linked to a 4-ethoxyphenyl group and a 6-carboxylate ester moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer properties, and antimicrobial effects .

Properties

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-25-15-8-5-13(6-9-15)11-18(23)22-20-21-16-10-7-14(12-17(16)27-20)19(24)26-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJOFVVKWLUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxyphenylacetamido group and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties. For instance, the thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino-4-thiazole derivatives .

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating strong antimicrobial efficacy .

2. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain thiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and death .

3. Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Compounds like this compound are being studied for their ability to reduce oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial EvaluationThe compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Study 2Anticancer ActivityInduced apoptosis in human cancer cell lines via modulation of the PI3K/Akt signaling pathway.
Study 3NeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Position 2 Modifications : The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to sulfonamide-linked substituents (e.g., 20 , 24 ) . Pyridine-containing analogs (e.g., 22 ) show enhanced kinase inhibition, suggesting that electron-rich aromatic groups improve target binding .
  • Position 6 Modifications : Ethyl esters (target compound, 6o ) are typically more lipophilic than carboxamides (e.g., 20 , 22 ), which could influence bioavailability. Carboxamides, however, often exhibit stronger hydrogen-bonding interactions with biological targets .

Physicochemical Properties

  • Lipophilicity : The 4-ethoxyphenyl group (logP ~2.5) increases hydrophobicity compared to sulfonamide analogs (logP ~1.8–2.0) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Acid Dissociation (pKa) : The ethyl ester (pKa ~5.4) is less acidic than carboxamides (pKa ~3.5–4.0), influencing ionization under physiological conditions .

Biological Activity

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas, particularly focusing on antimicrobial and anticancer properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl acetamide with benzo[d]thiazole derivatives. The process can be optimized using microwave irradiation to enhance yields and reduce reaction times. The characterization of the synthesized compound is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Candida albicans64 µg/mL128 µg/mL

These results indicate that the compound exhibits potent activity against gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate activity against gram-negative bacteria and fungi.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that compounds containing a benzothiazole moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Evaluation Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound demonstrated varying degrees of cytotoxicity:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HCT11610.0

These findings suggest that this compound has potential as a lead compound for further development in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways related to cell growth and apoptosis. Research indicates that benzothiazole derivatives can act as inhibitors of key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and repair.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions starting with the preparation of a benzothiazole core. Key steps include:

  • Bromination : Reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with brominating agents (e.g., NBS) to introduce a bromine atom at the 2-position .
  • Amide Coupling : Using coupling reagents (e.g., EDC/HOBt) to attach the 4-ethoxyphenylacetamide moiety to the benzothiazole core.
  • Esterification : Protecting carboxylic acid intermediates with ethyl groups via acid-catalyzed esterification .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. What biological activities are associated with this compound?

  • Findings : The benzothiazole scaffold is known for antimicrobial and anticancer properties. Preliminary studies on analogs show:

  • Anticancer Activity : Inhibition of Hsp90 C-terminal domain (IC₅₀ ~2.5 µM in breast cancer cell lines) .
  • Antimicrobial Effects : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Mechanistic Insight : The thiazole ring facilitates interactions with ATP-binding pockets in target enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive intermediates during synthesis?

  • Optimization Strategies :

  • Temperature Control : Maintain reflux conditions (70–80°C) during amide coupling to minimize side reactions .
  • Protecting Groups : Use Boc-protected amines to prevent undesired nucleophilic attacks .
  • Workup : Sequential washing with 1% citric acid (to remove unreacted amines) and saturated NaHCO₃ (to neutralize acids) improves purity .
    • Data Table :
StepYield (%)Purity (%)Key Reagents
Bromination8595NBS, DMF
Amide Coupling7290EDC, HOBt, DCM
Final Ester6898Ethanol, H₂SO₄

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

  • Techniques :

  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated: 433.1567; observed: 433.1562) .
  • 2D NMR : NOESY and HSQC distinguish regioisomers by correlating aromatic protons and carbonyl groups .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve steric clashes (R-factor < 0.05) .

Q. How do structural modifications impact bioactivity?

  • SAR Insights :

  • 4-Ethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability (logP increase from 2.1 to 3.4) .
  • Thiazole Ring : Replacing sulfur with oxygen reduces DNA gyrase inhibition by 60% .
    • Data Table :
ModificationIC₅₀ (Hsp90 Inhibition, µM)MIC (S. aureus, µg/mL)
4-Ethoxyphenyl (original)2.58
4-Chlorophenyl analog4.116
Thiazole → Oxazole>10>32

Q. How to address contradictions in reported biological data?

  • Resolution Methods :

  • Dose-Response Curves : Validate activity across multiple assays (e.g., ATPase vs. fluorescence polarization for Hsp90) .
  • Cell Line Panels : Test cytotoxicity in ≥3 cell lines (e.g., MCF-7, HeLa, A549) to confirm specificity .
  • Proteomic Profiling : Use pull-down assays with biotinylated probes to identify off-target interactions .

Methodological Recommendations

  • Synthesis : Prioritize Boc-protection for amine intermediates to prevent side reactions .
  • Bioassays : Include positive controls (e.g., geldanamycin for Hsp90) and validate with orthogonal assays .
  • Data Reporting : Adhere to CONSORT guidelines for reproducibility, including full spectral data and statistical significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.